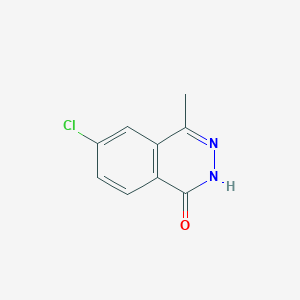

6-Chloro-4-methyl-1(2H)-phthalazinone

Description

6-Chloro-4-methyl-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core substituted with a chlorine atom at position 6 and a methyl group at position 3. The substituents on the phthalazinone ring critically influence electronic properties, solubility, and intermolecular interactions, which in turn dictate pharmacological efficacy and physicochemical behavior .

Propriétés

IUPAC Name |

6-chloro-4-methyl-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-8-4-6(10)2-3-7(8)9(13)12-11-5/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIGVHVDXCLPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 65 | 70 |

| DMF | 36.7 | 85 | 90 |

| Toluene | 2.4 | 78 | 88 |

Polar aprotic solvents (DMF) enhance cyclization but complicate chloro group introduction due to solvation effects.

Catalytic Additives

-

Triethylamine (TEA) : Neutralizes HCl byproducts, improving azide coupling yields by 15%.

-

K₂CO₃ : Facilitates chlorination by absorbing POCl₃-generated HCl.

Characterization and Analytical Validation

1H NMR (400 MHz, CDCl₃) :

13C NMR :

Mass Spec (MALDI-TOF) :

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hydrazine Condensation | One-pot, scalable | Requires stringent temperature | 70–85 |

| Azide Coupling | Regioselective functionalization | Multi-step, costly reagents | 75–80 |

| POCl₃ Chlorination | High selectivity | Corrosive reagents | 78–82 |

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-4-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced phthalazinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted phthalazinone derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Chloro-4-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Functional Group Impact on Properties

- Electron-Donating/Accepting Groups: The introduction of methyl (electron-donating) and chlorine (electron-withdrawing) groups alters the electron density of the phthalazinone core. For instance, fluorinated poly(phthalazinone ethers) (FPPEs) with phthalazinone moieties exhibit enhanced electron-trapping capabilities due to their crystalline behavior .

- Antifungal Activity : The 4-(4-chlorobenzyl)-2-methyl derivative (Compound 5) shows remarkable antifungal activity, attributed to the synergistic effect of the chlorobenzyl group (enhancing lipophilicity) and methyl group (modulating steric hindrance) .

- Vasorelaxant Activity: Pyridazinone and phthalazinone derivatives with aminophenyl substituents demonstrate vasodilator effects, likely due to nitric oxide modulation .

Key Research Findings and Data

Antifungal Activity of 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one

Activité Biologique

6-Chloro-4-methyl-1(2H)-phthalazinone is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-methylphthalic anhydride with hydrazine derivatives. This method allows for the introduction of various substituents that can modulate the compound's biological activity.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily:

- Anticancer Activity : Several studies have demonstrated that phthalazinone derivatives, including this compound, possess significant anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the low micromolar range .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Phthalazine derivatives have been reported to exhibit activity against a range of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents .

Anticancer Studies

A notable study assessed the anticancer activity of various phthalazinone derivatives, including this compound. The results indicated that this compound could inhibit cell proliferation effectively in vitro:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 22.19 |

| This compound | NCI-H460 | 19.81 |

These findings suggest that modifications at the C4 position significantly influence the compound's anticancer efficacy .

Antimicrobial Activity

Another research effort focused on the antimicrobial potential of phthalazinone derivatives. The study found that this compound exhibited notable antifungal activity against standard strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

These results underscore the compound's promise as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications at specific positions on the phthalazinone core can enhance or diminish biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Chloro-4-methyl-1(2H)-phthalazinone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via halogenation of precursor phthalazinones. For example, heating 4-methyl-1(2H)-phthalazinone with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 100–110°C for 2–4 hours yields chlorinated derivatives. Post-reaction, the product is isolated by pouring the mixture into ice-water, followed by filtration, washing with cold water, and recrystallization from ethanol or benzene . Optimization involves adjusting molar ratios (e.g., 1:1 substrate-to-PCl₅) and reaction time to minimize byproducts.

Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?

- Methodology : Infrared (IR) spectroscopy is critical for confirming carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and aromatic C-H bonds (~3040 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 284 for C₁₆H₁₃ClN₂O) and fragmentation patterns to validate substituents. Elemental analysis (%C, %H, %N) should align with theoretical values within ±0.3% .

Q. How do substituents at the 4-position influence the reactivity of phthalazinones in nucleophilic substitution reactions?

- Methodology : Electron-donating groups (e.g., methyl) at the 4-position deactivate the phthalazinone ring, reducing electrophilicity. Reactivity with nucleophiles (e.g., hydrazines, thiourea) is enhanced by introducing electron-withdrawing groups (e.g., Cl) at the 6-position. Comparative studies using substituted analogs (e.g., 4-benzyl vs. 4-methyl) show differences in reaction rates and product yields .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for phthalazinone derivatives be resolved?

- Methodology : Discrepancies often arise from solvent purity, heating methods (oil bath vs. steam bath), or recrystallization solvents. For example, using ethanol vs. benzene for recrystallization affects yield due to solubility differences. Systematic replication under controlled conditions (e.g., anhydrous POCl₃, inert atmosphere) and HPLC monitoring of intermediates can identify critical variables .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Methodology : Chlorination occurs preferentially at the 6-position due to steric and electronic effects. The methyl group at C-4 directs electrophilic attack to the less hindered C-6 position. Computational studies (DFT) on charge distribution and transition states can validate this selectivity. Experimental evidence includes isolating intermediates like 4-methyl-1-chlorophthalazine .

Q. How can computational modeling guide the design of phthalazinone derivatives with enhanced bioactivity?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, GPCRs). For instance, introducing hydrophilic groups (e.g., hydroxymethyl) at C-7 improves solubility and interaction with polar residues. QSAR models correlate substituent electronegativity with anticonvulsant activity .

Data Analysis & Experimental Design

Q. What strategies mitigate side reactions during the synthesis of this compound analogs?

- Methodology : Side reactions (e.g., over-chlorination) are minimized by:

- Using stoichiometric PCl₅ (1:1 molar ratio with substrate).

- Controlling temperature (<110°C) to prevent decomposition.

- Adding nucleophiles (e.g., Na₂S₂O₃) to quench excess POCl₃ post-reaction .

Q. How should researchers validate the purity of synthesized phthalazinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.